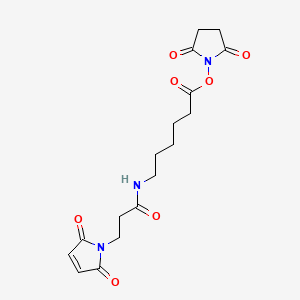

SMPH Crosslinker

Cat. No. B1681838

Key on ui cas rn:

367927-39-7

M. Wt: 379.4 g/mol

InChI Key: WCMOHMXWOOBVMZ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08889830B2

Procedure details

To a sample bottle (8 mL volume), it was charged by 0.39 mL of human CO hemoglobin (Hb) solution (509 μM), and diluted with 1.61 mL of phosphate buffered saline solution (PBS) to be 0.1 mM 2 mL. Next, 7.6 mg of succinimidyl-6-(β-maleimidopropionamido)hexanoate (SMPH, manufactured by Pierce Corporation) was dissolved in 0.25 mL of dimethyl sulfoxide (DMSO) to prepare 80 mM dimethyl sulfoxide (DMSO) solution of succinimidyl-6-(β-maleimidopropionamido)hexanoate (SMPH). To the above human hemoglobin (Hb) solution (2 mL), it was added with 0.047 mL of succinimidyl-6-(β-maleimidopropionamido)hexanoate (SMPH) solution (succinimidyl-6-(β-maleimidopropionamido)hexanoate/human hemoglobin (SMPH/Hb) =18 (mol/mol)), while stirring (100 rpm), and stirred at room temperature for 30 minutes. From the resultant reaction solution, unreacted succinimidyl-6-(β-maleimidopropionamido)hexanoate (SMPH) was removed by the same method as the method described in Preparation Example 2 in Example 1. Specifically, 2.1 mL of human hemoglobin (Hb) solution was moved to a centrifugal concentrator (Vivaspin 20), diluted with about 18 mL of phosphate buffered saline solution (PBS) to ten times, and then concentrated to about 1.0 mL ( 1/10) at 4000 rpm, for 30 minutes and at 4° C. To that, it was added with 19 mL of phosphate buffered saline solution (PBS), and concentrated to about 1.0 mL under the same conditions. By repeating this dilution/concentration operation three times, unreacted succinimidyl-6-(β-maleimidopropionamido)hexanoate (SMPH) was removed. Lastly, a sample in a tube was moved to a sample bottle (8 mL volume), and the total volume was adjusted with phosphate buffered saline solution (PBS) to 2.0 mL. The human hemoglobin-crosslinker conjugate (Hb-SMPH) concentration became 0.1 mM.

[Compound]

Name

solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

succinimidyl-6-(β-maleimidopropionamido)hexanoate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Name

succinimidyl-6-(β-maleimidopropionamido)hexanoate

Quantity

7.6 mg

Type

reactant

Reaction Step Three

[Compound]

Name

solution

Quantity

2 mL

Type

reactant

Reaction Step Four

Name

succinimidyl-6-(β-maleimidopropionamido)hexanoate

Quantity

0.047 mL

Type

reactant

Reaction Step Four

Name

succinimidyl-6-(β-maleimidopropionamido)hexanoate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Name

phosphate buffered saline

Quantity

1.61 mL

Type

solvent

Reaction Step Six

Identifiers

|

REACTION_CXSMILES

|

C1(=O)N([CH:6]([CH2:10][CH2:11][CH2:12][CH2:13][NH:14][C:15](=[O:25])[CH2:16][CH2:17][N:18]2[C:22](=[O:23])[CH:21]=[CH:20][C:19]2=[O:24])[C:7]([O-:9])=[O:8])C(=O)CC1>OP([O-])(O)=O.OP([O-])([O-])=O.[Na+].[Na+].[Na+].[Cl-].[Cl-].[K+].[K+].CS(C)=O>[CH2:21]1[C:22](=[O:23])[N:18]([O:9][C:7]([CH2:6][CH2:10][CH2:11][CH2:12][CH2:13][NH:14][C:15]([CH2:16][CH2:17][N:18]2[C:19](=[O:24])[CH:20]=[CH:21][C:22]2=[O:23])=[O:25])=[O:8])[C:19](=[O:24])[CH2:20]1 |f:1.2.3.4.5.6.7.8.9|

|

Inputs

Step One

[Compound]

|

Name

|

solution

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

succinimidyl-6-(β-maleimidopropionamido)hexanoate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(CCC(N1C(C(=O)[O-])CCCCNC(CCN1C(C=CC1=O)=O)=O)=O)=O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CS(=O)C

|

Step Three

|

Name

|

succinimidyl-6-(β-maleimidopropionamido)hexanoate

|

|

Quantity

|

7.6 mg

|

|

Type

|

reactant

|

|

Smiles

|

C1(CCC(N1C(C(=O)[O-])CCCCNC(CCN1C(C=CC1=O)=O)=O)=O)=O

|

|

Name

|

|

|

Quantity

|

0.25 mL

|

|

Type

|

solvent

|

|

Smiles

|

CS(=O)C

|

Step Four

[Compound]

|

Name

|

solution

|

|

Quantity

|

2 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

succinimidyl-6-(β-maleimidopropionamido)hexanoate

|

|

Quantity

|

0.047 mL

|

|

Type

|

reactant

|

|

Smiles

|

C1(CCC(N1C(C(=O)[O-])CCCCNC(CCN1C(C=CC1=O)=O)=O)=O)=O

|

Step Five

|

Name

|

succinimidyl-6-(β-maleimidopropionamido)hexanoate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(CCC(N1C(C(=O)[O-])CCCCNC(CCN1C(C=CC1=O)=O)=O)=O)=O

|

Step Six

|

Name

|

phosphate buffered saline

|

|

Quantity

|

1.61 mL

|

|

Type

|

solvent

|

|

Smiles

|

OP(=O)(O)[O-].OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Cl-].[Cl-].[K+].[K+]

|

Step Seven

|

Name

|

phosphate buffered saline

|

|

Quantity

|

18 mL

|

|

Type

|

solvent

|

|

Smiles

|

OP(=O)(O)[O-].OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Cl-].[Cl-].[K+].[K+]

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

while stirring (100 rpm)

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred at room temperature for 30 minutes

|

|

Duration

|

30 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was removed by the same method as the method

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

described in Preparation Example 2 in Example 1

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated to about 1.0 mL ( 1/10) at 4000 rpm, for 30 minutes and at 4° C

|

|

Duration

|

30 min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

To that, it was added with 19 mL of phosphate buffered saline solution (PBS)

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated to about 1.0 mL under the same conditions

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was removed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Lastly, a sample in a tube was moved to a sample bottle (8 mL volume)

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The human hemoglobin-crosslinker conjugate (Hb-SMPH) concentration

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCN2C(=O)C=CC2=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |